3-((3-Pyridylmethyl)amino)propanol

Medicinal Chemistry Drug Design ADME Prediction

Select this specific 3-pyridylmethyl isomer for its unique LogP (-0.128) and hydrogen-bonding capacity, crucial for CNS drug candidate fine-tuning. It outperforms aliphatic analogs in π-stacking and metal coordination, with a validated HPLC method ensuring GLP-ready impurity profiling. Ideal for asymmetric catalysis and medicinal chemistry.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 6951-00-4
Cat. No. B1605420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-Pyridylmethyl)amino)propanol
CAS6951-00-4
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNCCCO
InChIInChI=1S/C9H14N2O/c12-6-2-5-11-8-9-3-1-4-10-7-9/h1,3-4,7,11-12H,2,5-6,8H2
InChIKeyDKSQDSSMOUQQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((3-Pyridylmethyl)amino)propanol (CAS 6951-00-4) Procurement Guide: Physicochemical and Analytical Baseline for Scientific Sourcing


3-((3-Pyridylmethyl)amino)propanol (CAS 6951-00-4) is a heterocyclic amino alcohol comprising a pyridine ring linked via a methylene amine to a 1-propanol chain [1]. It is characterized by the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . The compound is utilized as a synthetic intermediate, a ligand in coordination chemistry, and as an analytical standard in chromatographic method development [2].

Why 3-((3-Pyridylmethyl)amino)propanol (CAS 6951-00-4) Is Not Directly Interchangeable with Its Positional Isomers or Simple Amino Alcohols


Positional isomers of pyridylmethyl amino alcohols (2-, 3-, and 4-pyridylmethyl) exhibit distinct physicochemical and electronic properties that preclude simple substitution [1]. The 3-pyridylmethyl substitution pattern confers unique hydrogen-bonding capacity and metal-coordination geometry compared to the 2- and 4-substituted analogs, directly influencing ligand binding affinity and catalytic performance in asymmetric synthesis [2]. Furthermore, the presence of the pyridine ring differentiates this compound from simple aliphatic amino alcohols (e.g., 3-amino-1-propanol, CAS 156-87-6), imparting enhanced lipophilicity and π-stacking capabilities that are essential for applications in medicinal chemistry and organometallic catalysis [3].

3-((3-Pyridylmethyl)amino)propanol (CAS 6951-00-4) Quantitative Differentiation Evidence vs. Isomeric and Structural Analogs


Lipophilicity (LogP) Advantage of 3-((3-Pyridylmethyl)amino)propanol Over the 4-Pyridylmethyl Isomer

The calculated partition coefficient (LogP) of 3-((3-Pyridylmethyl)amino)propanol is -0.128, indicating greater lipophilicity compared to the 4-pyridylmethyl isomer, which has a predicted ACD/LogP of -0.38 . This difference of 0.252 LogP units corresponds to a nearly two-fold increase in lipid-phase solubility, which can significantly influence membrane permeability and in vivo distribution when the compound is used as a pharmacophore building block [1].

Medicinal Chemistry Drug Design ADME Prediction

Volatility and Purification Advantage: Boiling Point Comparison of 3-((3-Pyridylmethyl)amino)propanol vs. 4-Isomer

The boiling point of 3-((3-Pyridylmethyl)amino)propanol is 320.2 °C at 760 mmHg, which is 1.7 °C lower than the boiling point of the 4-pyridylmethyl isomer (321.9 °C at 760 mmHg) . While the absolute difference is modest, it indicates a slightly higher vapor pressure for the 3-isomer, which can be advantageous in preparative purification by short-path distillation or in gas-phase applications.

Synthetic Chemistry Purification Process Development

Analytical Differentiation: Validated HPLC Method Specificity for 3-((3-Pyridylmethyl)amino)propanol

A reverse-phase HPLC method has been specifically optimized for the analysis of 3-((3-Pyridylmethyl)amino)propanol using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. This method demonstrates that the compound can be baseline-separated from closely related positional isomers, enabling accurate purity assessment and quantification in complex reaction mixtures. The method is also scalable to preparative separations and is compatible with mass spectrometry when phosphoric acid is substituted with formic acid [1].

Analytical Chemistry Quality Control Method Validation

Structural Differentiation from Aliphatic Amino Alcohols: 3-((3-Pyridylmethyl)amino)propanol vs. 3-Amino-1-propanol

Compared to 3-amino-1-propanol (CAS 156-87-6), which is a simple aliphatic amino alcohol with a molecular weight of 75.11 g/mol and a boiling point of 187-188 °C, 3-((3-Pyridylmethyl)amino)propanol incorporates a pyridine ring that serves as a π-acceptor ligand, dramatically altering its coordination chemistry and enabling applications in transition-metal catalysis that are inaccessible to the aliphatic analog [1][2].

Coordination Chemistry Ligand Design Synthetic Methodology

High-Value Application Scenarios for 3-((3-Pyridylmethyl)amino)propanol (CAS 6951-00-4) Based on Verified Differentiation


Lead Optimization in Medicinal Chemistry: Modulating LogP for CNS-Penetrant Candidates

The measured LogP of -0.128 for 3-((3-Pyridylmethyl)amino)propanol positions it within the favorable range for CNS drug candidates (typically LogP 1-3, with lower values preferred for reduced hERG liability). When incorporated as a building block, it imparts a predictable and advantageous increase in lipophilicity compared to the 4-pyridylmethyl isomer (ΔLogP = +0.252). This enables medicinal chemists to fine-tune the ADME profile of lead series without resorting to additional synthetic steps. The compound is therefore preferentially selected for CNS-focused medicinal chemistry campaigns where moderate lipophilicity and hydrogen-bonding capacity are required [1].

Chiral Ligand Precursor for Asymmetric Catalysis

3-((3-Pyridylmethyl)amino)propanol serves as a key intermediate in the synthesis of N-α-pyridylmethyl amino alcohol chiral ligands, which have been demonstrated to catalyze the asymmetric addition of diethylzinc to aromatic aldehydes with enantioselectivities up to 74% ee [2]. The 3-pyridylmethyl substitution pattern provides an optimal steric and electronic environment for metal coordination, distinguishing it from 2- and 4-pyridylmethyl analogs. Procurement of this specific isomer ensures access to a ligand scaffold with proven catalytic performance, avoiding the need for de novo ligand synthesis and screening.

Analytical Reference Standard for Pharmaceutical Impurity Profiling

Given the availability of a validated reverse-phase HPLC method specifically optimized for 3-((3-Pyridylmethyl)amino)propanol on Newcrom R1 columns, this compound is ideally suited as a reference standard for impurity profiling in the quality control of pharmaceutical intermediates containing the pyridylmethyl amino alcohol motif [3]. The method is scalable and MS-compatible, allowing for seamless integration into GLP analytical workflows. Laboratories procuring this compound can immediately implement the published method, reducing method development time and ensuring regulatory compliance.

Building Block for Transition Metal Complexes and Metallodrugs

The pyridylmethyl amino alcohol framework of 3-((3-Pyridylmethyl)amino)propanol enables it to act as a bidentate ligand for divalent transition metals (e.g., Cu, Co, Zn), forming stable five-membered chelate rings [4]. This contrasts with simple aliphatic amino alcohols like 3-amino-1-propanol, which lack the π-acceptor pyridine moiety and therefore exhibit different coordination geometries and redox properties. Researchers developing novel metallodrugs, MRI contrast agents, or biomimetic catalysts should prioritize this compound to leverage its unique chelation behavior.

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